molecular formula C11H18FNO3 B1449698 Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate CAS No. 1803599-35-0

Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate

Cat. No. B1449698
CAS RN: 1803599-35-0
M. Wt: 231.26 g/mol
InChI Key: ORQBTLZGLXWBSY-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1803599-35-0. It has a molecular weight of 231.27 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18FNO3/c1-8(14)11(12)5-6-13(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.27 .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Synthesis of Fluorinated Derivatives

    Fluorinated derivatives of pyrrolidine, including compounds related to "Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate," have been synthesized for their applications in medicinal chemistry. For instance, N-protected fluoropyrrolidine derivatives are prepared as attractive synthons for dipeptidyl peptidase IV inhibitors, highlighting their importance in drug discovery (Singh & Umemoto, 2011).

  • Vinylfluoro Groups as Synthons

    Research has shown the utility of vinylfluoro groups as acetonyl cation equivalents, leading to the stereoselective synthesis of pipecolic acid derivatives. This showcases the versatility of fluorinated compounds in synthesizing complex organic molecules with potential applications in pharmaceuticals (Purkayastha et al., 2010).

  • Antimicrobial Activity

    Novel pyrrolidine derivatives, synthesized via microwave-assisted synthesis, including those structurally related to the this compound, have shown antimicrobial activity. This suggests their potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).

  • Fluorinated Protecting Groups

    The exploration of fluorinated analogues of tert-butyl alcohol for protection of carboxylic acids in fluorous synthesis emphasizes the role of fluorinated compounds in facilitating synthetic procedures that enhance the efficiency of chemical synthesis (Pardo et al., 2001).

  • Enzyme-catalyzed Kinetic Resolution

    The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, a compound related to this compound, demonstrates the integration of biocatalysis in the selective synthesis of enantiomerically pure compounds, which is vital for the development of chiral drugs (Faigl et al., 2013).

properties

IUPAC Name

tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-8(14)11(12)5-6-13(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQBTLZGLXWBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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